molecular formula C14H16NNaO3 B12670989 Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate CAS No. 71411-73-9

Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate

Cat. No.: B12670989
CAS No.: 71411-73-9
M. Wt: 269.27 g/mol
InChI Key: UWSCYWXGXLNPMQ-UHFFFAOYSA-M
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Description

Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate is a chemical compound with the molecular formula C14H16NNaO3 It is a derivative of nicotinic acid and features a tetrahydropyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate typically involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid with sodium hydroxide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

  • Dissolution of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid in a suitable solvent.
  • Addition of sodium hydroxide to form the sodium salt of the acid.
  • Introduction of methyl iodide to methylate the carboxylate group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
  • 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
  • Sodium 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate

Uniqueness

Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate is unique due to its specific structural features, such as the presence of a sodium ion and a methyl ester group. These characteristics confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

71411-73-9

Molecular Formula

C14H16NNaO3

Molecular Weight

269.27 g/mol

IUPAC Name

sodium;1-benzyl-3-methoxycarbonyl-3,6-dihydro-2H-pyridin-4-olate

InChI

InChI=1S/C14H17NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-7,12,16H,8-10H2,1H3;/q;+1/p-1

InChI Key

UWSCYWXGXLNPMQ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1CN(CC=C1[O-])CC2=CC=CC=C2.[Na+]

Origin of Product

United States

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